molecular formula C12H11ClN2OS B1371004 5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide CAS No. 1099610-86-2

5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B1371004
CAS No.: 1099610-86-2
M. Wt: 266.75 g/mol
InChI Key: NHYJCSGSBYOMRX-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H12ClN2OS and a molecular weight of 267.76 g/mol It is characterized by the presence of an amino group, a chloro group, and a thiophen-2-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-chlorobenzamide and thiophen-2-ylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).

    Procedure: The thiophen-2-ylmethanol is first converted to its corresponding thiophen-2-ylmethyl chloride using thionyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups, along with the thiophen-2-ylmethyl moiety, allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJCSGSBYOMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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